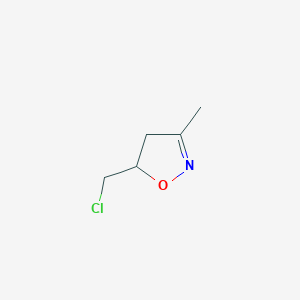

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloromethylfurfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

CMF can be produced directly from biomass in good isolated yields . A study demonstrated the one-step thermochemical conversion of raw and pretreated biomass to CMF in a fluidized bed reactor . Hydrochloric acid gas is utilized to convert biomass thermochemically .

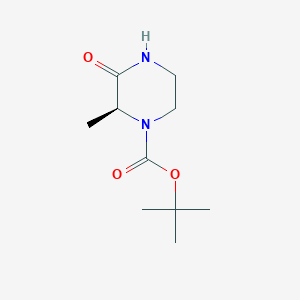

Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Chemical Reactions Analysis

The halogenated derivatives of HMF, such as CMF, can be produced directly from biomass in good isolated yields . The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids .

Physical and Chemical Properties Analysis

CMF is a colourless liquid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Scientific Research Applications

Heteroaromatic Compound Behavior

Research on heteroaromatic compounds like "5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole" demonstrates their significance in understanding the tautomerism of heteroaromatic compounds with five-membered rings. Studies, such as those by Boulton and Katritzky (1961), show that compounds like 5-hydroxyisoxazoles exhibit distinct tautomeric forms influenced by the solvent's polarity, highlighting their basicities and comparable acid strengths to carboxylic acids (Boulton & Katritzky, 1961).

Synthesis and Pharmacology

The compound serves as a precursor in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, as explored by Krogsgaard-Larsen et al. (1991). These antagonists show potential in neuroprotection and provide insights into non-NMDA receptor site binding, offering a framework for developing selective EAA receptor inhibitors (Krogsgaard‐Larsen et al., 1991).

Antitumor Activity and Synergistic Effects

In the context of cancer research, derivatives of "this compound" have shown promising results. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties synthesized by Kletskov et al. (2018) demonstrated a synergistic effect with Temobel in brain tumor chemotherapy, suggesting the compound's role in enhancing antitumor drug efficacy (Kletskov et al., 2018).

Bioreductive Prodrug Systems

Parveen et al. (1999) investigated "5-(Chloromethyl)-1-methyl-2-nitroimidazole," a structurally related compound, for its potential as a bioreductively activated prodrug system. This study highlights the compound's ability to release targeted therapeutic agents in hypoxic tissues, providing a basis for selective drug delivery strategies (Parveen et al., 1999).

COX-1 Inhibition for Anti-inflammatory Applications

Research into selective cyclooxygenase-1 (COX-1) inhibitors has also utilized derivatives of "this compound." Vitale et al. (2013) designed diarylisoxazoles to improve COX-1 selectivity and antiplatelet efficacy, underscoring the compound's role in the development of novel anti-inflammatory agents (Vitale et al., 2013).

Mechanism of Action

The in-situ generation of acidic species and Pd‑Cl active sites bring high selectivity and activity towards hydrogenolysis of biomass-derived CMF to DMF . DFT explicitly elucidate that the decorated Pd nanoparticles by Cl species provided lower adsorption energy and energy of C-O cleavage than Pd sites .

Safety and Hazards

Future Directions

The synthesis of renewable transportation fuel 2,5-dimethylfuran (DMF) from biomass is a promising solution for efficient alleviating the dependence on the petroleum-derived commodities . The halogenated derivatives of HMF, such as CMF, can be produced directly from biomass in good isolated yields .

Properties

IUPAC Name |

5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSKTLOJQCMZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(C1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![3-(4-methanesulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2646983.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/no-structure.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2646986.png)

![Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate](/img/structure/B2646988.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2646991.png)

![8-bromo-7-{3-[(5-chloro-2-methoxyphenyl)amino]propyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2646994.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2646995.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide](/img/structure/B2646997.png)